molecular formula C11H23ClN2O B3085693 1-Hexanoylpiperidin-4-amine hydrochloride CAS No. 1158267-52-7

1-Hexanoylpiperidin-4-amine hydrochloride

Cat. No.: B3085693
CAS No.: 1158267-52-7
M. Wt: 234.76 g/mol
InChI Key: NJCCOURFYAEHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanoylpiperidin-4-amine hydrochloride is a chemical compound with the CAS number 1158267-52-7 . It is used in pharmaceutical testing and is distributed by various scientific companies .


Chemical Reactions Analysis

General reactions of amines, which would include this compound, involve alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .

Scientific Research Applications

1-Hexanoylpiperidin-4-amine hydrochloride has been used in a variety of scientific research applications. This compound has been used in studies of the biochemical and physiological effects of various compounds and drugs. This compound has also been used as a tool in drug discovery, as it can be used to identify potential drug targets. This compound has also been used in toxicology studies, as it can be used to identify and measure the toxicity of various compounds.

Mechanism of Action

1-Hexanoylpiperidin-4-amine hydrochloride acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation and pain, as well as to reduce the production of certain hormones. This compound has also been shown to reduce the production of certain neurotransmitters, such as serotonin, which is involved in mood regulation.

Advantages and Limitations for Lab Experiments

The use of 1-Hexanoylpiperidin-4-amine hydrochloride in laboratory experiments has a number of advantages. This compound is a relatively stable compound and is relatively easy to synthesize. This compound is also a relatively safe compound, as it is not toxic at low doses. However, this compound is a hydrophobic compound, meaning that it is insoluble in water, which can limit its use in certain experiments.

Future Directions

The use of 1-Hexanoylpiperidin-4-amine hydrochloride in scientific research is still in its infancy, and there are a number of potential future directions for research. This compound could be used to further study the biochemical and physiological effects of various compounds and drugs. This compound could also be used to study the effects of various compounds on the production of neurotransmitters, such as serotonin. Additionally, this compound could be used to further study the mechanism of action of various compounds, such as the mechanism by which certain compounds inhibit COX-2. Finally, this compound could be used to further study the toxicity of various compounds, as well as to identify potential drug targets.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)hexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-2-3-4-5-11(14)13-8-6-10(12)7-9-13;/h10H,2-9,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCCOURFYAEHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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